Avocadene 1-acetate
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Overview
Description
Mechanism of Action
Target of Action
Avocadene 1-acetate is a terminally unsaturated, 17-carbon long acetogenin found almost exclusively in avocados . It has been associated with noted anti-leukemia and anti-viral properties . The primary targets of this compound are the mitochondria, where it suppresses fatty acid oxidation .
Mode of Action
The compound interacts with its targets by suppressing mitochondrial fatty acid oxidation . Specific structural features such as the terminal triple bond, odd number of carbons, and stereochemistry are critical to its ability to suppress mitochondrial fatty acid oxidation and impart selective activity in vitro and in vivo .
Biochemical Pathways
The suppression of mitochondrial fatty acid oxidation is the primary biochemical pathway affected by this compound . This action can have downstream effects on energy production within the cell, potentially leading to cell death in certain types of cells, such as leukemia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Avocadene 1-acetate typically involves the acetylation of avocadene, a naturally occurring compound in avocados. The process includes the following steps:
Extraction: Avocadene is extracted from avocado pulp or seeds using solvents such as ethyl acetate.
Purification: The extracted avocadene is purified through chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The extraction process is optimized for higher yields, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: this compound can participate in substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Avocadene 1-acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential anti-leukemia and anti-viral properties.
Industry: Utilized in the development of natural preservatives and antimicrobial agents for food preservation.
Comparison with Similar Compounds
Properties
CAS No. |
24607-09-8 |
---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
[(2S,4S)-2,4-dihydroxyheptadec-16-enyl] acetate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h3,18-19,21-22H,1,4-16H2,2H3/t18-,19-/m0/s1 |
InChI Key |
NLBYRERHXBTBBR-OALUTQOASA-N |
Isomeric SMILES |
CC(=O)OC[C@H](C[C@H](CCCCCCCCCCCC=C)O)O |
SMILES |
CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O |
Canonical SMILES |
CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O |
melting_point |
58-59°C |
24607-09-8 | |
physical_description |
Solid |
Synonyms |
2,4-dihydroxy-HDEAc 2,4-dihydroxyheptadec-16-enyl acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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